ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate
CAS No.: 1428352-78-6
Cat. No.: VC5950628
Molecular Formula: C11H15N3O4
Molecular Weight: 253.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428352-78-6 |
|---|---|
| Molecular Formula | C11H15N3O4 |
| Molecular Weight | 253.258 |
| IUPAC Name | ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)acetate |
| Standard InChI | InChI=1S/C11H15N3O4/c1-2-17-9(15)7-12-10(16)8-6-13-14-4-3-5-18-11(8)14/h6H,2-5,7H2,1H3,(H,12,16) |
| Standard InChI Key | NFCQDALKRKSQPF-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CNC(=O)C1=C2N(CCCO2)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrazolo-oxazine family, characterized by a fused bicyclic system combining pyrazole and oxazine rings. Its IUPAC name, ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-3-carbonylamino)acetate, reflects the following structural features:
-
Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
-
Oxazine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom.
-
Acetate ester group: An ethyl ester functional group (-COOEt) attached via an amide linkage.
The molecular formula is C₁₁H₁₅N₃O₄, with a molar mass of 253.258 g/mol. Key spectral identifiers include:
-
SMILES:
CCOC(=O)CNC(=O)C1=C2N(CCCO2)N=C1 -
InChIKey:
NFCQDALKRKSQPF-UHFFFAOYSA-N
Physicochemical Properties
The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Its logP value (calculated using PubChem tools) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug bioavailability .
Table 1: Comparative Physicochemical Properties of Pyrazolo-Oxazine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Solubility |
|---|---|---|---|---|
| Ethyl 2-(...oxazine-3-carboxamido)acetate | C₁₁H₁₅N₃O₄ | 253.258 | 1.2 | DMSO, MeOH |
| Methyl 3-(...oxazine-2-carboxamido)thiophene-2-carboxylate | C₁₃H₁₃N₃O₄S | 307.33 | 2.1 | DCM, THF |
| Methyl 2-(...oxazin-3-yl)acetate | C₉H₁₂N₂O₃ | 196.20 | 0.8 | Ethanol, Acetone |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence starting from commercially available precursors :
-
Cyclization: Formation of the pyrazolo-oxazine core via intramolecular cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
-
Amidation: Coupling the oxazine-carboxylic acid intermediate with ethyl glycinate using carbodiimide-based coupling agents (e.g., HATU or EDC).
-
Esterification: Protection of the carboxylic acid group as an ethyl ester to enhance stability during purification.
A representative protocol from details the synthesis of analogous compounds:
-
Step 1: Condensation of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1, oxazine-3-carboxylic acid with ethyl glycinate hydrochloride.
-
Step 2: Activation with HATU and DIPEA in DMF at 0–5°C.
-
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).
Reaction Optimization
Key challenges include avoiding racemization during amide bond formation and minimizing side reactions from the oxazine ring’s sensitivity to strong acids/bases. Yields typically range from 50% to 87%, depending on the coupling reagent and solvent system .
Biological Activities and Pharmacological Profile
Phosphodiesterase (PDE) Inhibition
Pyrazolo-oxazine derivatives exhibit potent inhibition of PDE4 isoforms, which regulate intracellular cAMP levels. In vitro assays demonstrate IC₅₀ values in the nanomolar range, comparable to reference drugs like roflumilast . Elevated cAMP levels modulate immune responses, making these compounds candidates for treating:
-
Chronic obstructive pulmonary disease (COPD)
-
Psoriasis
-
Neuroinflammation
Table 2: Anti-Inflammatory Activity of Selected Analogues
| Compound | % Edema Inhibition (6h) | Potency vs. Indomethacin |
|---|---|---|
| 5e | 88.40% | 1.05 |
| 5f | 86.20% | 1.03 |
| 5g | 85.50% | 1.01 |
Antimicrobial Effects
Preliminary screens against Staphylococcus aureus and Candida albicans reveal moderate activity (MIC: 16–64 µg/mL), suggesting utility as adjuvants in combination therapies . The thiophene-containing analogue (CAS 1448134-49-3) shows enhanced Gram-negative coverage due to improved membrane penetration .
Comparative Analysis with Structural Analogues
Impact of Substituents on Bioactivity
-
Ester Groups: Ethyl esters (as in the target compound) improve metabolic stability over methyl esters .
-
Heterocyclic Additions: Thiophene rings (e.g., in CAS 1448134-49-3) enhance π-π stacking with aromatic residues in enzyme active sites .
-
Alkyl Chains: 6,6-Dimethyl substitutions in the oxazine ring reduce conformational flexibility, increasing target selectivity .
Therapeutic Applications and Future Directions
Drug Development Prospects
-
PDE4-Targeted Therapies: Phase I trials of related compounds are underway for asthma and rheumatoid arthritis.
-
Neuroprotective Agents: Preclinical models show reduced neuroinflammation in Alzheimer’s disease .
Challenges and Limitations
-
Metabolic Stability: Ester hydrolysis in vivo may necessitate prodrug strategies.
-
Synthetic Complexity: Scalability remains a hurdle for industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume